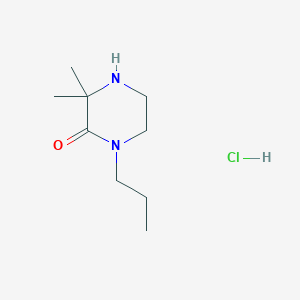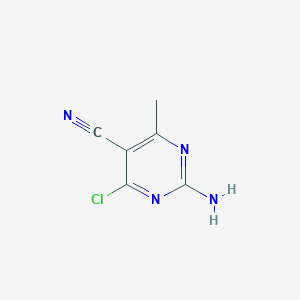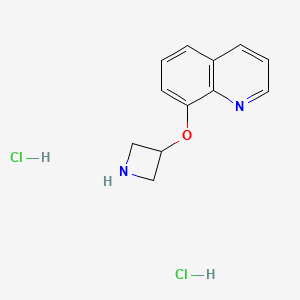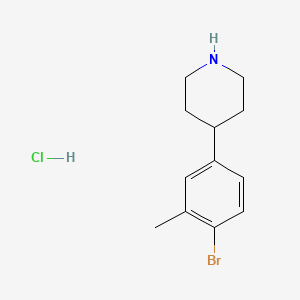![molecular formula C10H12ClNOS B1448504 3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride CAS No. 1803592-39-3](/img/structure/B1448504.png)
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride
Übersicht
Beschreibung
“3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803592-39-3 . It has a molecular weight of 229.73 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C10H11NOS.ClH/c12-4-1-2-8-6-10-9 (11-7-8)3-5-13-10;/h3,5-7,12H,1-2,4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More detailed physical and chemical properties such as solubility, density, and melting point are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Antitumor Applications
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride and its derivatives have been extensively studied for their potential applications in cancer treatment. Research has revealed that these compounds exhibit promising photophysical properties like absorption and fluorescence, making them suitable for use in photodynamic therapy, a treatment that uses light-sensitive medication and a light source to destroy cancer cells. Some derivatives of this compound have been evaluated as potential antitumor compounds, showing reasonable fluorescence quantum yields and solvatochromic behavior. These compounds can be incorporated into lipid membranes or nanoliposome formulations for drug delivery applications, with liposomes acting as carriers. Especially, the thien-3-yl and the 2,2′-bithienyl-5-yl thienopyridine derivatives have been highlighted for their promising antitumor properties and their ability to integrate into lipid bilayers, sensing the transition from the rigid gel phase to the liquid-crystalline phase (Carvalho et al., 2013).
Heterocyclic Chemistry and Material Science
This compound also finds extensive use in heterocyclic chemistry. Its derivatives are used to synthesize various heterocyclic compounds, such as thieno[2,3-b]pyridines, pyrimidino[4′,5′:4,5]thieno[2,3-b]-pyridines, and 2,3-dihydro-1,3,4-thiadiazoles. These compounds have potential applications in material science and as intermediates in pharmaceutical chemistry. The structures of these products have been elucidated through comprehensive spectral data studies, and their biological activity, especially antimicrobial activity, has been explored (Abdelhamid et al., 2008).
Fluorescence and Dye Applications
In addition, thieno[3,2-b]pyridine derivatives have been utilized in the synthesis of disperse dyes, showing potential applications in the textile industry. These derivatives can be diazotized and coupled with various compounds to produce dyes with specific spectral characteristics and fastness properties. This indicates the versatility of this compound and its derivatives in the creation of functional materials with desired properties (Ho, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The precautionary statements associated with the compound include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and wear protective gloves/protective clothing/eye protection/face protection .
Biochemische Analyse
Biochemical Properties
3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups. The interaction between this compound and kinases can lead to the modulation of phosphorylation processes, thereby affecting cellular signaling pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to specific sites on enzymes, leading to either inhibition or activation of their activity. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound exhibits changes in stability and degradation, which can influence its long-term effects on cellular function. In vitro studies have shown that this compound remains stable under specific conditions, but it may degrade when exposed to certain environmental factors . Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have beneficial effects, such as enhancing cellular function and promoting tissue repair . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels. For example, this compound has been shown to affect the activity of cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous compounds . Additionally, this compound can alter the levels of specific metabolites, thereby impacting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cells, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues is influenced by factors such as tissue perfusion and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can accumulate in the nucleus, affecting gene expression and DNA repair processes .
Eigenschaften
IUPAC Name |
3-thieno[3,2-b]pyridin-6-ylpropan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS.ClH/c12-4-1-2-8-6-10-9(11-7-8)3-5-13-10;/h3,5-7,12H,1-2,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKHNDLXNBDENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N=CC(=C2)CCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




amine dihydrochloride](/img/structure/B1448424.png)









![tert-butyl N-[(1,1-dioxo-1lambda6-thian-2-yl)methyl]carbamate](/img/structure/B1448442.png)
![4-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride](/img/structure/B1448444.png)
